- Efficient cyclopropanation of aryl/heteroaryl acetates and acetonitriles with vinyl diphenyl sulfonium triflate, Tetrahedron Letters, 2018, 59(14), 1443-1445

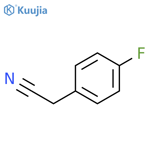

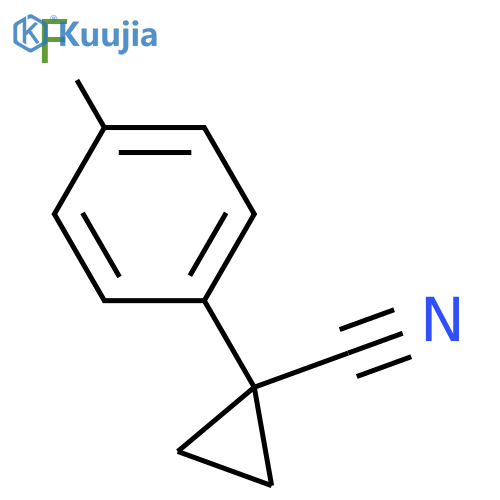

Cas no 97009-67-1 (1-(4-Fluorophenyl)cyclopropanecarbonitrile)

97009-67-1 structure

Nombre del producto:1-(4-Fluorophenyl)cyclopropanecarbonitrile

Número CAS:97009-67-1

MF:C10H8FN

Megavatios:161.175625801086

MDL:MFCD01314307

CID:61878

PubChem ID:2781259

1-(4-Fluorophenyl)cyclopropanecarbonitrile Propiedades químicas y físicas

Nombre e identificación

-

- 1-(4-Fluorophenyl)cyclopropanecarbonitrile

- 1-(4-fluorophenyl)cyclopropane-1-carbonitrile

- 1-(4-Fluorophenyl)cyclopropanecarbonitrile (ACI)

- 1-(4-Fluorophenyl)cyclopropylnitrile

- CS-0090835

- SCHEMBL4201312

- AB08514

- EN300-257110

- 97009-67-1

- MFCD01314307

- DTXSID00381765

- AKOS009159201

- FS-4258

- J-503314

- MFNQFDZHIVUCOX-UHFFFAOYSA-N

- CYCLOPROPANECARBONITRILE, 1-(4-FLUOROPHENYL)-

- DB-080449

- SY204702

-

- MDL: MFCD01314307

- Renchi: 1S/C10H8FN/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4H,5-6H2

- Clave inchi: MFNQFDZHIVUCOX-UHFFFAOYSA-N

- Sonrisas: N#CC1(CC1)C1C=CC(F)=CC=1

Atributos calculados

- Calidad precisa: 161.06400

- Masa isotópica única: 161.064077422g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 1

- Recuento de átomos pesados: 12

- Cuenta de enlace giratorio: 1

- Complejidad: 215

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de constructos de variantes mutuas: nothing

- Xlogp3: 2

- Carga superficial: 0

- Superficie del Polo topológico: 23.8Ų

Propiedades experimentales

- PSA: 23.79000

- Logp: 2.38088

1-(4-Fluorophenyl)cyclopropanecarbonitrile Información de Seguridad

1-(4-Fluorophenyl)cyclopropanecarbonitrile Datos Aduaneros

- Código HS:2926909090

- Datos Aduaneros:

China Customs Code:

2926909090Overview:

2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

1-(4-Fluorophenyl)cyclopropanecarbonitrile PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-257110-25.0g |

1-(4-fluorophenyl)cyclopropane-1-carbonitrile |

97009-67-1 | 95% | 25.0g |

$135.0 | 2024-06-18 | |

| TRC | F621223-1000mg |

1-(4-Fluorophenyl)cyclopropanecarbonitrile |

97009-67-1 | 1g |

$75.00 | 2023-05-18 | ||

| Enamine | EN300-257110-0.25g |

1-(4-fluorophenyl)cyclopropane-1-carbonitrile |

97009-67-1 | 95% | 0.25g |

$19.0 | 2024-06-18 | |

| OTAVAchemicals | 1312052-100MG |

1-(4-fluorophenyl)cyclopropane-1-carbonitrile |

97009-67-1 | 95% | 100MG |

$104 | 2023-06-26 | |

| Enamine | EN300-257110-1g |

1-(4-fluorophenyl)cyclopropane-1-carbonitrile |

97009-67-1 | 95% | 1g |

$24.0 | 2023-09-14 | |

| Enamine | EN300-257110-25g |

1-(4-fluorophenyl)cyclopropane-1-carbonitrile |

97009-67-1 | 95% | 25g |

$135.0 | 2023-09-14 | |

| TRC | F621223-100mg |

1-(4-Fluorophenyl)cyclopropanecarbonitrile |

97009-67-1 | 100mg |

$64.00 | 2023-05-18 | ||

| TRC | F621223-5g |

1-(4-Fluorophenyl)cyclopropanecarbonitrile |

97009-67-1 | 5g |

$ 75.00 | 2022-06-04 | ||

| eNovation Chemicals LLC | Y1046945-25g |

1-(4-Fluorophenyl)cyclopropanecarbonitrile |

97009-67-1 | 95% | 25g |

$140 | 2024-06-07 | |

| abcr | AB230390-25 g |

1-(4-Fluorophenyl)cyclopropanecarbonitrile; . |

97009-67-1 | 25g |

€254.70 | 2023-04-27 |

1-(4-Fluorophenyl)cyclopropanecarbonitrile Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Solvents: Dimethyl sulfoxide ; 2 min, 21 °C

1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 12 h, 21 °C

1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 12 h, 21 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water ; rt → 50 °C; 50 °C; 16 h, 50 °C

Referencia

- Discovery of 2-[1-(4-Chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic Acid (PSI-421), a P-Selectin Inhibitor with Improved Pharmacokinetic Properties and Oral Efficacy in Models of Vascular Injury, Journal of Medicinal Chemistry, 2010, 53(16), 6003-6017

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Potassium carbonate ; rt; rt → 150 °C; 1 h, 150 °C; 150 °C → 45 °C

1.2 Reagents: Water

1.2 Reagents: Water

Referencia

- Efficient cyclopropanation of active methylene compounds. A serendipitous discovery, Tetrahedron Letters, 2005, 46(42), 7247-7248

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Benzyltriethylammonium chloride , 1-Bromo-2-chloroethane , Sodium hydroxide Solvents: Water ; 40 - 50 °C

Referencia

- Substituted arylpyrazolopyridines and salts thereof, pharmaceutical compositions comprising same, methods of preparing same and uses of same, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Potassium hydroxide , Tetrabutylammonium bromide Solvents: Toluene ; 0 °C; 1.5 h, 0 °C → 100 °C; cooled

1.2 Reagents: Water

1.2 Reagents: Water

Referencia

- Preparation of inhibitors of indoleamine-2,3-dioxygenase (IDO) for treatment of cancer and infectious diseases, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water ; rt → 50 °C; 50 °C; 5 d, 50 °C; 50 °C → rt

Referencia

- Preparation of quinoline compounds as selectin inhibitors for disease treatment, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Benzyltriethylammonium chloride , Sodium hydroxide Solvents: Water ; 13 h, 50 °C

Referencia

- Synthesis of Polycyclic n/5/8 and n/5/5/5 Skeletons Using Rhodium-Catalyzed [5+2+1] Cycloaddition of Exocyclic-Ene-Vinylcyclopropanes and Carbon Monoxide, Organic Letters, 2023, 25(10), 1732-1736

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Sodium hydride Solvents: Diethyl ether , Dimethyl sulfoxide ; rt; overnight, rt

1.2 Reagents: Isopropanol ; 0 °C

1.2 Reagents: Isopropanol ; 0 °C

Referencia

- Iron-Catalyzed Cycloisomerization and C-C Bond Activation to Access Non-canonical Tricyclic Cyclobutanes, Angewandte Chemie, 2022, 61(38),

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water ; 12 h, 50 °C; 50 °C → rt

Referencia

- Chiral Bidentate Boryl Ligand Enabled Iridium-Catalyzed Enantioselective C(sp3)-H Borylation of Cyclopropanes, Journal of the American Chemical Society, 2019, 141(27), 10599-10604

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 15 min, 0 °C

1.2 Solvents: Dimethylformamide ; 24 h, rt

1.2 Solvents: Dimethylformamide ; 24 h, rt

Referencia

- Lewis Basic Sulfide Catalyzed Electrophilic Bromocyclization of Cyclopropylmethyl Amide, Organic Letters, 2015, 17(20), 4944-4947

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ; < -10 °C; 15 min, -15 °C

1.2 Solvents: Dimethylacetamide ; < -10 °C; rt; 1 h, rt

1.3 Reagents: Water ; rt

1.2 Solvents: Dimethylacetamide ; < -10 °C; rt; 1 h, rt

1.3 Reagents: Water ; rt

Referencia

- Preparation of arylcyclopropane compounds, China, , ,

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water

Referencia

- Synthesis of 1-arylcyclopropanecarbonitriles under phase-transfer catalytic conditions, Organic Preparations and Procedures International, 1995, 27(3), 355-9

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Benzyltriethylammonium chloride , Sodium hydroxide Solvents: Water ; rt; 10 min, 40 - 45 °C; 6 h, 40 - 45 °C; 18 h, 45 °C; cooled

Referencia

- Preparation of piperazinylmethyloxadiazoles as calcium channel antagonists, World Intellectual Property Organization, , ,

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Benzyltriethylammonium chloride , Sodium hydroxide Solvents: Water ; overnight, 50 °C

Referencia

- Preparation of diaminobenzeneacetic or diaminopyridineacetic acid derivatives as modulators of indoleamine 2,3-dioxygenase, World Intellectual Property Organization, , ,

Métodos de producción 15

Condiciones de reacción

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 15 min, 0 °C

1.2 Reagents: Sodium iodide Solvents: Dimethylformamide ; 4 h, 0 °C → 120 °C

1.2 Reagents: Sodium iodide Solvents: Dimethylformamide ; 4 h, 0 °C → 120 °C

Referencia

- Piperazine compounds as pyruvate kinase M2 modulators and their preparation, compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Métodos de producción 16

Condiciones de reacción

1.1 Reagents: Lithium amide Solvents: Ethylene glycol diethyl ether ; rt; 16 h, rt

Referencia

- Heterocyclic compounds, namely 3-[(1-phenylcyclopropyl)methoxy]-4-[aza(bi)cycloalkyloxy]-1,2,5-thiadiazoles, useful as muscarinic receptor modulators, World Intellectual Property Organization, , ,

Métodos de producción 17

Condiciones de reacción

1.1 Reagents: Benzyltriethylammonium chloride , Potassium hydroxide Solvents: Water ; rt; 5 h, 40 °C; overnight, rt

Referencia

- Preparation of triazolyl 11β-hydroxysteroid dehydrogenase-1 inhibitors for the treatment of diabetes, obesity and dyslipidemia, World Intellectual Property Organization, , ,

Métodos de producción 18

Condiciones de reacción

1.1 Catalysts: Dichloro[1,2-di(methoxy-κO)ethane]nickel , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethylformamide ; 15 min, rt

1.2 Reagents: Lithium bis(trimethylsilyl)amide ; 12 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Lithium bis(trimethylsilyl)amide ; 12 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

Referencia

- Nickel-Catalyzed Favorskii-Type Rearrangement of Cyclobutanone Oxime Esters to Cyclopropanecarbonitriles, Synlett, 2021, 32(16), 1637-1641

Métodos de producción 19

Condiciones de reacción

1.1 Reagents: Benzyltriethylammonium chloride , Sodium hydroxide Solvents: Water ; overnight, 50 °C

Referencia

- Distinctive molecular inhibition mechanisms for selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1, Bioorganic & Medicinal Chemistry, 2008, 16(19), 8922-8931

1-(4-Fluorophenyl)cyclopropanecarbonitrile Raw materials

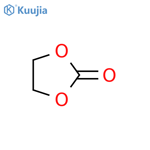

- Ethylene Carbonate

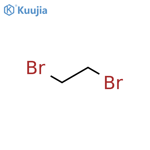

- 1,2-Dibromoethane

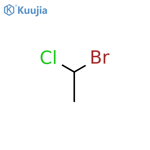

- Ethane, bromochloro-

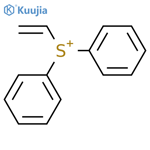

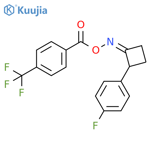

- Vinyldiphenylsulfonium

- 4-Fluorophenylacetonitrile

- (1Z)-2-(4-Fluorophenyl)cyclobutanone O-[4-(trifluoromethyl)benzoyl]oxime

1-(4-Fluorophenyl)cyclopropanecarbonitrile Preparation Products

1-(4-Fluorophenyl)cyclopropanecarbonitrile Literatura relevante

-

Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397

-

Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479

-

Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335

Related Articles

-

Introducción al Compuesto 6-Bromo-2-metilpiridina y [3,4-D]pirrol-4(3H)-ona La búsqueda de nuevos co……Jun 17, 2025

-

6-Bromo-2-metilpiridina y [3,4-D]pirrol-4(3H)-ona: Un Compuesto Líder Prometedor en Química Medicina……Jun 17, 2025

-

Ácido Hialurónico: Avances en Ingeniería de Tejidos y Medicina Regenerativa El ácido hialurónico (HA……Jun 17, 2025

-

Terpenos y sus Derivados en el Desarrollo de Fármacos Antitumorales: Mecanismos y Perspectivas Los t……Jun 17, 2025

-

6-Bromo-2-metilpiridina y [3,4-D]pirrol-4(3H)-ona: Un compuesto líder prometedor en química medicina……Jun 17, 2025

97009-67-1 (1-(4-Fluorophenyl)cyclopropanecarbonitrile) Productos relacionados

- 83706-50-7(1-(4-Fluorophenyl)cyclopentanecarbonitrile)

- 71486-43-6(1-(4-Fluorophenyl)cyclohexanecarbonitrile)

- 124276-55-7(1-(3-fluorophenyl)cyclopropane-1-carbonitrile)

- 405090-30-4(1-(4-Fluorophenyl)cyclobutane-1-carbonitrile)

- 891111-31-2(N-3-({1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylcarbamoyl}amino)phenylacetamide)

- 1033818-89-1(Tert-butyl 2-(hydroxymethyl)-2-propylpyrrolidine-1-carboxylate)

- 2229189-11-9(2-ethoxy-6-1-(hydroxymethyl)cyclopropylphenol)

- 37887-18-6(2-Methoxy-2-methylpropane-1-thiol)

- 2241130-35-6(3-(3-Ethyloxetan-3-yl)-1,2-oxazole-4-carbonitrile)

- 53117-32-1(1-(hydrazinecarbonyl)-N-(pyridin-2-yl)formamide)

Proveedores recomendados

atkchemica

(CAS:97009-67-1)1-(4-Fluorophenyl)cyclopropanecarbonitrile

Pureza:95%+

Cantidad:1g/5g/10g/100g

Precio ($):Informe